3-Ketocarbofuran

Description

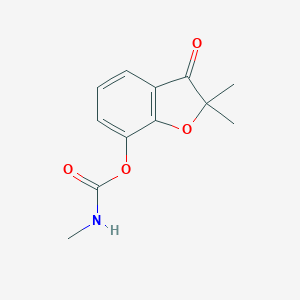

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZYYXXILQTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168226 | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16709-30-1 | |

| Record name | 3-Ketocarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketocarbofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ketocarbofuran: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketocarbofuran is a significant metabolite of the broad-spectrum carbamate pesticide, carbofuran.[1][2] Its presence in environmental and biological samples is an indicator of carbofuran use and metabolism.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also includes detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.

Chemical Structure and Identification

This compound is characterized by a benzofuranone core structure with a methylcarbamate group attached.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2,2-dimethyl-3-oxo-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate[5] |

| CAS Number | 16709-30-1[1] |

| Molecular Formula | C₁₂H₁₃NO₄[1] |

| Synonyms | 3-Oxocarbofuran, Carbofuran-3-keto[6][7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate, transport, and analytical behavior.

| Property | Value | Reference |

| Molecular Weight | 235.24 g/mol | [1] |

| Melting Point | 175-185 °C | [7][8] |

| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [8] |

| Solubility | Soluble in chloroform and methanol. Partly miscible in water. | [9][10] |

| pKa | 11.92 ± 0.46 (Predicted) | [8] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | [5] |

| Vapor Pressure | 1.96E-05 mmHg at 25°C | [7] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [8] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound, like its parent compound carbofuran, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

Acetylcholinesterase Inhibition

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of postsynaptic acetylcholine receptors (both muscarinic and nicotinic), leading to a state of cholinergic crisis.[2][6] The inhibition of AChE by carbamates like this compound is reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.[11]

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Synthesis

General Oxidation of 3-Hydroxycarbofuran to this compound:

-

Dissolution: Dissolve 3-hydroxycarbofuran in a suitable organic solvent (e.g., dichloromethane, acetone).

-

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.

-

Extraction: Extract the product into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

Recrystallization:

Recrystallization is a common technique for purifying solid organic compounds.[14][15]

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[16][17]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography:

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[18][19]

-

Stationary Phase: Pack a glass column with a suitable stationary phase, typically silica gel or alumina.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a mobile phase of increasing polarity. The choice of mobile phase depends on the polarity of the compound and impurities. A gradient of hexane and ethyl acetate is a common choice.

-

Fraction Collection: Collect fractions of the eluent as it passes through the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analysis by QuEChERS and Chromatography

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][5][20]

QuEChERS Protocol for Vegetable Matrix: [21][22]

-

Homogenization: Homogenize a representative sample of the vegetable matrix.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard (e.g., Carbofuran-d3).

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Final Extract: The supernatant is the final extract for analysis.

The following diagram outlines the general workflow for QuEChERS sample preparation.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neurotransmitter Dysregulation [gulflink.health.mil]

- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE [mdpi.com]

- 8. metrotechinstitute.org [metrotechinstitute.org]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound phenol | C10H10O3 | CID 87303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 13. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. Home Page [chem.ualberta.ca]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 20. ijesd.org [ijesd.org]

- 21. benchchem.com [benchchem.com]

- 22. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide on the Synthesis and Purification of 3-Ketocarbofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-ketocarbofuran, a principal metabolite of the N-methylcarbamate pesticide, carbofuran. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this compound for analytical standards, metabolic studies, or toxicological assessments.

Introduction

This compound, also known as 3-oxocarbofuran, is a significant metabolite of carbofuran formed in various biological systems, including plants, insects, and mammals. Its formation typically proceeds through the oxidation of another major metabolite, 3-hydroxycarbofuran. Due to its comparable toxicity to the parent compound, the synthesis and purification of this compound are crucial for the development of analytical reference materials and for conducting in-depth toxicological and environmental fate studies. This guide outlines the primary chemical synthesis route from 3-hydroxycarbofuran and details purification methodologies.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the oxidation of 3-hydroxycarbofuran. 3-Hydroxycarbofuran is a secondary alcohol, which can be selectively oxidized to a ketone using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation due to its mildness and high efficiency in converting secondary alcohols to ketones without significant side reactions.[1][2]

Synthesis Pathway: Oxidation of 3-Hydroxycarbofuran

The synthesis pathway involves a single-step oxidation of the secondary alcohol group on the furan ring of 3-hydroxycarbofuran to a ketone, yielding this compound.

Caption: Oxidation of 3-hydroxycarbofuran to this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is based on established procedures for the PCC oxidation of secondary alcohols.[1][2][3]

Materials:

-

3-Hydroxycarbofuran

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxycarbofuran (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add a slurry of pyridinium chlorochromate (1.5 equivalents) and Celite® (or silica gel) in anhydrous dichloromethane. The addition of an adsorbent like Celite® helps in simplifying the work-up by adsorbing the chromium byproducts.[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-hydroxycarbofuran) is no longer visible.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts and other solid byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the required purity of the final product.

Purification Workflow

The general workflow for the purification of this compound involves an initial chromatographic separation followed by characterization to confirm purity and identity.

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure this compound (as determined by TLC).

-

Remove the solvent under reduced pressure to yield the purified product.

For smaller quantities, preparative TLC can be an effective purification method.[5][6]

Materials:

-

Crude this compound

-

Preparative TLC plates (silica gel)

-

Developing solvent (e.g., a mixture of hexane and ethyl acetate)

-

TLC tank

-

UV lamp

-

Scraper (e.g., a razor blade)

-

Elution solvent (e.g., ethyl acetate or methanol)

-

Filter funnel with a cotton plug

Procedure:

-

Dissolve the crude product in a small amount of a volatile solvent.

-

Apply the solution as a narrow band along the origin of the preparative TLC plate.

-

Develop the plate in a TLC tank containing the appropriate developing solvent.

-

After development, visualize the separated bands under a UV lamp.

-

Carefully scrape the silica gel band corresponding to this compound from the plate.

-

Transfer the collected silica gel to a filter funnel plugged with cotton.

-

Elute the product from the silica gel using a polar solvent like ethyl acetate or methanol.

-

Collect the eluate and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | [7] |

| Molecular Weight | 235.24 g/mol | [7] |

| Appearance | Solid (expected) | |

| CAS Number | 16709-30-1 | [7] |

Note: Experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) should be determined for the synthesized and purified product and compared with literature values for confirmation of identity and purity. The mass spectrum of this compound is characterized by specific fragmentation patterns that can be used for its unambiguous identification.[8]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The oxidation of 3-hydroxycarbofuran using pyridinium chlorochromate offers a reliable method for its preparation in a laboratory setting. Subsequent purification by chromatographic techniques is essential to obtain a high-purity compound suitable for use as an analytical standard and in further scientific investigations. Researchers should always adhere to appropriate safety protocols when handling carbofuran and its metabolites, as they are highly toxic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 5. Chromatography [chem.rochester.edu]

- 6. organomation.com [organomation.com]

- 7. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciresjournals.com [sciresjournals.com]

Spectroscopic Profile of 3-Ketocarbofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ketocarbofuran, a significant metabolite of the carbamate insecticide carbofuran. The information presented herein is intended to support research, analytical method development, and toxicological studies involving this compound. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Introduction

This compound, chemically known as (2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-7-yl) methylcarbamate, is a major metabolite of carbofuran.[1] Its formation and persistence in various environmental and biological matrices are of significant interest due to its potential toxicity, which is linked to the inhibition of acetylcholinesterase.[1] Accurate identification and quantification of this compound are crucial for assessing exposure and understanding the metabolic fate of its parent compound. Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of this metabolite.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification and quantification of this compound, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS).

Data Presentation

Table 1: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Putative Fragment Assignment |

| 235 | Low | Molecular Ion [M]⁺ |

| 178 | High (Top Peak) | [M - C₂H₃NO]⁺ |

| 177 | High | [M - C₂H₄NO]⁺ |

| 164 | Moderate | [M - C₂H₃NO - CH₂]⁺ (Carbofuran phenol ion) |

| 149 | Moderate | [M - C₂H₃NO - CH₂ - CH₃]⁺ |

| 137 | High | [C₈H₉O₂]⁺ |

Data sourced from PubChem and NIST databases.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

A typical GC-MS protocol for the analysis of this compound involves the following steps:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) is performed using a suitable solvent like n-hexane or via a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then concentrated and may require derivatization to improve volatility and thermal stability, although direct analysis is often possible.[3]

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

-

Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of around 250 °C.[5]

-

Oven Temperature Program: An initial temperature of ~70-90°C, held for a few minutes, followed by a ramp to a final temperature of ~280-300°C.[3][5]

-

-

Mass Spectrometry (MS):

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Data Presentation

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | N-H (carbamate) | Stretching |

| ~2850-3000 | C-H (aliphatic) | Stretching |

| ~1740-1760 | C=O (carbamate) | Stretching |

| ~1720-1740 | C=O (ketone) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1200-1250 | C-O (ester) | Stretching |

Assignments are based on general frequencies for carbamates and ketones.[6][7]

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid this compound

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

An FT-IR spectrometer equipped with an ATR accessory is used.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Data Acquisition:

-

The sample is brought into firm contact with the ATR crystal using a pressure clamp.

-

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplets |

| N-H (carbamate) | 5.0 - 5.5 | Broad Singlet |

| N-CH₃ (carbamate) | 2.8 - 3.0 | Singlet |

| C(CH₃)₂ | 1.4 - 1.6 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 190 - 200 |

| C=O (carbamate) | 150 - 155 |

| Aromatic Carbons | 110 - 150 |

| Quaternary Carbon C(CH₃)₂ | 80 - 90 |

| N-CH₃ (carbamate) | 25 - 30 |

| C(CH₃)₂ | 20 - 25 |

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[8][9]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analytical and toxicological investigation of this compound. While robust MS and IR data are available, the acquisition of experimental NMR data remains a key area for future research to complete the comprehensive spectroscopic profile of this important carbofuran metabolite. The provided methodologies offer a starting point for developing and validating analytical methods for the detection and quantification of this compound in various matrices.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. sciresjournals.com [sciresjournals.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Gas Chromatography- Mass Spectrometry Based Metabolomic Approach for Optimization and Toxicity Evaluation of Earthworm Sub-Lethal Responses to Carbofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. academic.oup.com [academic.oup.com]

- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Ketocarbofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketocarbofuran is a major and toxicologically significant metabolite of the N-methylcarbamate insecticide carbofuran. Formed through the oxidation of 3-hydroxycarbofuran, it contributes to the overall toxicity of the parent compound. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data on its acute toxicity, mechanism of action, and genotoxic potential. Due to the limited availability of specific data for this compound in certain toxicological areas, information from studies on the parent compound, carbofuran, is included to provide a more complete assessment of potential hazards. This guide also details relevant experimental protocols and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its toxicological properties.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | 2,3-dihydro-2,2-dimethyl-3-oxo-7-benzofuranyl methylcarbamate |

| Synonyms | 3-Oxocarbofuran, Carbofuran-3-keto |

| CAS Number | 16709-30-1 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Solid |

| Melting Point | 175-185 °C |

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound carbofuran, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

The inhibition of AChE by carbamates like this compound is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme.[1] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to the characteristic signs of cholinergic toxicity.

Toxicological Data

Acute Toxicity

This compound exhibits high acute toxicity via the oral route. The available median lethal dose (LD50) values are summarized in the table below.

| Species | Route | LD50 | Reference |

| Rat | Oral | 295 mg/kg | [3] |

| Mouse | Oral | 10 mg/kg | [3] |

Signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, fasciculations, and in severe cases, respiratory distress and convulsions.[1]

Sub-chronic and Chronic Toxicity

Genotoxicity

There is limited specific genotoxicity data for this compound. Studies on the parent compound, carbofuran, have generally concluded that it is not genotoxic in a wide range of in vitro and in vivo assays.[3] However, N-nitroso derivatives of carbofuran and its metabolites have been shown to be mutagenic in the Ames test and to induce chromosome aberrations in Chinese hamster ovary (CHO) cells.

Carcinogenicity

There is no direct evidence to suggest that this compound is carcinogenic. The International Agency for Research on Cancer (IARC) has not classified this compound.[2] Long-term carcinogenicity studies on the parent compound, carbofuran, in mice and rats have not shown any evidence of tumorigenicity.[3]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are lacking. Studies on carbofuran have established No-Observed-Adverse-Effect Levels (NOAELs) for maternal and developmental toxicity. In a rabbit teratogenicity study, the NOAEL was 0.6 mg/kg of body weight per day.[3] In a multi-generation study in rats, the NOAEL for pup toxicity was 4.4 mg/kg of body weight per day, and for maternal toxicity, it was 1.5 mg/kg of body weight per day.[3] These studies on carbofuran did not show any teratogenic potential.[3]

Metabolism

This compound is a product of the metabolic oxidation of carbofuran. The primary metabolic pathway involves the hydroxylation of the furan ring to form 3-hydroxycarbofuran, which is then further oxidized to this compound. These metabolites can undergo further hydrolysis and conjugation before excretion.

Experimental Protocols

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral LD50.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, starting with a dose expected to be toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.

References

An In-depth Technical Guide on the Mechanism of Action of 3-Ketocarbofuran as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketocarbofuran, a major metabolite of the N-methylcarbamate insecticide carbofuran, is a potent cholinesterase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document details the reversible inhibition process involving the carbamylation of the serine residue within the active site of these enzymes. Quantitative data on the inhibitory potency of this compound and related compounds are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for the determination of cholinesterase inhibition are provided, alongside graphical representations of the inhibitory mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals in the fields of toxicology, pharmacology, and drug discovery.

Introduction

Carbamate insecticides, including carbofuran and its metabolites, exert their toxic effects primarily through the inhibition of cholinesterases.[1] These enzymes, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] this compound is a significant oxidative metabolite of carbofuran and is of particular interest due to its own potent anticholinesterase activity.[3] Understanding the specific mechanism and kinetics of this compound's interaction with cholinesterases is essential for a thorough assessment of carbofuran's overall toxicity and for the development of potential therapeutic interventions in cases of poisoning.

Mechanism of Cholinesterase Inhibition by this compound

The primary mechanism of action of this compound as a cholinesterase inhibitor is through the carbamylation of a catalytically active serine residue within the enzyme's active site.[1] This process is analogous to the mechanism of other N-methylcarbamate inhibitors and can be described as a reversible, multi-step process.

The interaction begins with the binding of the this compound molecule to the active site of the cholinesterase. This initial binding is a non-covalent interaction. Following this, a covalent bond is formed between the carbamoyl moiety of this compound and the hydroxyl group of the active site serine. This step, known as carbamylation, results in an inactive, carbamylated enzyme. Unlike the effectively irreversible phosphorylation caused by organophosphate inhibitors, the carbamylated enzyme can undergo spontaneous hydrolysis, a process called decarbamylation, which regenerates the active enzyme.[1] The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a temporary but potent inhibition of enzyme activity.[4]

Figure 1. Mechanism of reversible cholinesterase inhibition by this compound.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound and its parent compound, carbofuran, along with another major metabolite, 3-hydroxycarbofuran, has been quantified against both acetylcholinesterase and butyrylcholinesterase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Enzyme | Enzyme Source | IC50 (µM) | Reference |

| This compound | Acetylcholinesterase (AChE) | Electric Eel | 0.43 | [5] |

| This compound | Butyrylcholinesterase (BChE) | Horse Serum | 1.10 | [5] |

| Carbofuran | Acetylcholinesterase (AChE) | Electric Eel | 0.65 | [5] |

| Carbofuran | Butyrylcholinesterase (BChE) | Horse Serum | 3.20 | [5] |

| 3-Hydroxycarbofuran | Acetylcholinesterase (AChE) | Electric Eel | 0.90 | [5] |

| 3-Hydroxycarbofuran | Butyrylcholinesterase (BChE) | Horse Serum | 1.80 | [5] |

Experimental Protocols

The determination of cholinesterase inhibition by compounds like this compound is most commonly performed using the Ellman method. This spectrophotometric assay is widely accepted for its reliability and sensitivity.

Principle of the Ellman Assay

The Ellman assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum).

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader capable of measuring absorbance at 412 nm.

-

96-well microplates.

Experimental Workflow

Figure 2. Experimental workflow for determining cholinesterase inhibition using the Ellman assay.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the cholinesterase enzyme in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay will need to be optimized to yield a linear reaction rate.

-

Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare a stock solution of DTNB in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add a specific volume of 0.1 M phosphate buffer (pH 8.0).

-

Add a volume of the DTNB solution.

-

Add a volume of the enzyme solution to all wells except the blank.

-

Add a volume of the respective this compound dilution to the test wells. To the control wells (100% activity), add the same volume of buffer/solvent without the inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a volume of the substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

This compound is a potent reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, acting through a mechanism of carbamylation of the active site serine. Its inhibitory activity is comparable to, and in some cases greater than, its parent compound, carbofuran. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and professionals working on the toxicology of carbamate insecticides and the development of related diagnostics and therapeutics. Further research is warranted to determine the specific kinetic constants of carbamylation and decarbamylation for this compound to provide a more complete picture of its inhibitory dynamics.

References

- 1. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ketocarbofuran: A Key Metabolite of Carbofuran in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran, a broad-spectrum N-methylcarbamate insecticide, has been widely used in agriculture to control a variety of pests.[1] Its systemic nature allows for absorption by the plant's roots and subsequent translocation throughout the plant's tissues, providing protection from the inside out.[1] However, once inside the plant, carbofuran undergoes metabolic transformation, leading to the formation of various metabolites. Among these, 3-ketocarbofuran is a significant product of oxidation and is of particular interest due to its comparable toxicity to the parent compound.[2] Understanding the formation, quantification, and experimental analysis of this compound is crucial for assessing the overall toxicological risk associated with carbofuran use in agriculture. This guide provides a comprehensive overview of this compound as a metabolite of carbofuran in plants, intended for researchers and professionals in related scientific fields.

Metabolic Pathway of Carbofuran to this compound

The metabolism of carbofuran in plants primarily proceeds through two phases. Phase I reactions involve the chemical modification of the carbofuran molecule, typically through oxidation and hydrolysis, to increase its polarity. Phase II reactions then involve the conjugation of these modified metabolites with endogenous plant molecules, such as sugars, to facilitate detoxification and sequestration.

The formation of this compound is a key step in the Phase I metabolic pathway. The process begins with the hydroxylation of the carbofuran molecule at the C-3 position of the furan ring, resulting in the formation of 3-hydroxycarbofuran. This intermediate is then further oxidized to yield this compound. This metabolic conversion is a critical aspect of carbofuran's fate within the plant system. While 3-hydroxycarbofuran is often the predominant metabolite found, this compound is also frequently detected, albeit sometimes at lower concentrations.[3]

dot

Quantitative Analysis of Carbofuran and its Metabolites

The quantification of carbofuran and its metabolites, including this compound, is essential for residue analysis and food safety assessment. Various studies have reported the levels of these compounds in different plant matrices. The following tables summarize quantitative data from representative studies.

Table 1: Residue Levels of Carbofuran and its Metabolites in Rutabaga [4]

| Compound | Peel (ppm) | Pulp (ppm) |

| Carbofuran | 0.15 | 0.09 |

| 3-Hydroxycarbofuran | 0.23 | 0.14 |

| This compound | 0.07 | 0.05 |

Table 2: Recovery of Carbofuran and its Metabolites in Various Plant Matrices from Storage Stability Studies [3]

| Plant Matrix | Analyte | Fortification Level (mg/kg) | Recovery after 9-11 months (%) | Recovery after 24-26 months (%) |

| Alfalfa, green | Carbofuran | 1.0 | 103 | 90 |

| This compound | 1.0 | 105 | 100 | |

| 3-Hydroxycarbofuran | 8.0 | 60 | 99 | |

| Maize grain | Carbofuran | 0.5 | 94 | 113 |

| This compound | 0.5 | 104 | 110 | |

| 3-Hydroxycarbofuran | 0.5 | 116 | 115 | |

| Sugar beet tops | Carbofuran | 1.0 | 88 | 86 |

| This compound | 1.0 | 47 | 46 | |

| 3-Hydroxycarbofuran | 1.0 | 85 | 79 | |

| Sugar beet root | Carbofuran | 0.5 | 110 | 99 |

| This compound | 0.5 | 94 | 72 | |

| 3-Hydroxycarbofuran | 0.5 | 96 | 97 |

Experimental Protocols

The analysis of carbofuran and its metabolites in plant tissues requires robust and sensitive analytical methods. A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Detailed QuEChERS Protocol for Plant Matrix

This protocol is a generalized procedure based on established methods for the extraction and cleanup of carbofuran and its metabolites from plant samples.

1. Sample Homogenization:

-

Weigh a representative portion of the plant material (e.g., 10-15 g).

-

Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. For dry samples, rehydration with a specific volume of water may be necessary.

2. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.

-

Add the appropriate QuEChERS extraction salt packet. A common formulation for the original unbuffered method contains 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Buffered methods (e.g., AOAC 2007.01 or EN 15662) use different salt mixtures to control pH.

-

Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

-

Centrifuge the tube at a specified RCF (e.g., 3000-5000 x g) for 5 minutes. This will separate the sample into a top layer of acetonitrile containing the pesticides and a bottom layer of aqueous plant material.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

-

The dSPE tube contains a mixture of sorbents for cleanup. A common combination is 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). PSA removes organic acids and other polar interferences. For samples with high pigment content, graphitized carbon black (GCB) may be included, but it can also retain planar pesticides.

-

Cap the dSPE tube and vortex for 30 seconds to 1 minute.

-

Centrifuge the dSPE tube at a high RCF (e.g., ≥10,000 x g) for 2-5 minutes.

4. Final Extract Preparation and Analysis:

-

Carefully transfer the supernatant (the cleaned-up extract) into a vial for analysis.

-

The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.

-

For LC-MS/MS analysis, the extract is typically filtered through a 0.22 µm syringe filter before injection. The analysis is performed using a suitable column and mobile phase gradient to separate carbofuran, 3-hydroxycarbofuran, and this compound, followed by detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

dot

Conclusion

This compound is a critical metabolite to consider in the overall assessment of carbofuran residues in plants. Its formation through the oxidation of 3-hydroxycarbofuran highlights a key metabolic pathway within plant systems. The quantitative data presented demonstrates its presence in various crops, and the detailed experimental protocol provides a robust framework for its accurate analysis. For researchers, scientists, and professionals in drug development and food safety, a thorough understanding of the metabolism and analysis of this compound is indispensable for evaluating the safety of agricultural products treated with carbofuran and for the development of safer and more effective crop protection solutions.

References

In-Depth Technical Guide: Acute and Chronic Toxicity of 3-Ketocarbofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketocarbofuran is a major metabolite of the N-methylcarbamate insecticide carbofuran.[1] As a significant transformation product, understanding its toxicological profile is crucial for a comprehensive risk assessment of carbofuran exposure.[1][2] This technical guide provides an in-depth overview of the acute and chronic toxicity of this compound, detailing its mechanism of action, quantitative toxicity data, and the experimental protocols used for its evaluation.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like its parent compound, is the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, such as the neuromuscular junction.[2]

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of nicotinic and muscarinic acetylcholine receptors, leading to a state of cholinergic crisis. The signs and symptoms of acute toxicity are a direct consequence of this overstimulation and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle tremors, which can progress to paralysis and respiratory failure.[2]

Signaling Pathway of Acetylcholinesterase Inhibition at the Neuromuscular Junction

Caption: Inhibition of Acetylcholinesterase by this compound at the Neuromuscular Junction.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For this compound, the primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.

Quantitative Data for Acute Oral Toxicity

| Species | Sex | Route | LD50 (mg/kg) | Reference |

| Rat | N/A | Oral | 295 | Santa Cruz Biotechnology, Inc. |

| Mouse | N/A | Oral | 10 | Santa Cruz Biotechnology, Inc. |

Chronic Toxicity

Due to the limited availability of specific chronic toxicity studies on this compound, the chronic risk assessment often relies on data from carbofuran studies, where this compound is a known metabolite. For carbofuran, long-term studies in rats and mice have been conducted, and it has not been found to be carcinogenic or tumorigenic.[3]

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for conducting toxicity studies to ensure data quality and comparability.

Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for preclinical toxicity assessment of a chemical substance.

Key Methodologies

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. A stepwise procedure is used, starting with a predetermined dose and adjusting subsequent doses based on the observed mortality or morbidity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days after dosing. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Subchronic Oral Toxicity Study (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)

-

Test Animals: Rats are the preferred species. Both males and females are used.

-

Dose Administration: The test substance is administered daily, typically mixed in the diet, drinking water, or by gavage, for 90 days. At least three dose levels and a control group are used.

-

Observations: Comprehensive clinical observations are made daily. Body weight and food/water consumption are measured weekly. Ophthalmoscopic examinations are conducted before and at the end of the study.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the termination of the study.

-

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues and organs is performed.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-related adverse effects are observed.

Conclusion

This compound exhibits significant acute toxicity, primarily through the inhibition of acetylcholinesterase. While specific chronic toxicity data for this compound is limited, its toxicological profile is an important consideration in the overall risk assessment of carbofuran. The experimental protocols outlined in this guide, based on international guidelines, provide a framework for the reliable assessment of the toxic potential of such compounds. Further research focusing on the long-term effects of this compound would be beneficial for a more complete understanding of its risk to human health and the environment.

References

Methodological & Application

Application Notes and Protocols for the Development of Immunoassays for 3-Ketocarbofuran Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran, a broad-spectrum carbamate pesticide, and its metabolites pose significant environmental and health risks. One of its primary metabolites, 3-ketocarbofuran, is of particular concern due to its potential toxicity. The development of sensitive and specific immunoassays for the detection of this compound is crucial for monitoring its presence in environmental and biological samples. While specific immunoassays for this compound are not extensively documented in publicly available literature, this document provides a detailed, generalized protocol for the development of such an assay. The methodologies are based on established principles for developing immunoassays for the parent compound, carbofuran, and its other major metabolite, 3-hydroxy-carbofuran.

This application note outlines the critical steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound, including hapten synthesis, antibody production, and assay optimization.

Principle of Detection

The developed immunoassay will be a competitive ELISA. In this format, this compound in a sample will compete with a known amount of enzyme-labeled or plate-coated this compound-protein conjugate for binding to a limited number of specific anti-3-ketocarbofuran antibodies. The amount of enzyme activity will be inversely proportional to the concentration of this compound in the sample.

Key Experimental Protocols

Hapten Synthesis for this compound

To produce antibodies against a small molecule like this compound (which is not immunogenic on its own), it must first be covalently linked to a carrier protein. This small molecule, when modified for conjugation, is called a hapten. The synthesis of a suitable hapten is a critical first step.

Proposed Synthesis of a this compound Hapten (Illustrative Example):

The synthesis strategy involves introducing a linker arm with a terminal carboxyl group to the this compound molecule, which can then be coupled to the amine groups of a carrier protein. A possible approach is to modify the phenol group of a this compound precursor.

Materials:

-

This compound phenol

-

Ethyl 6-bromohexanoate

-

Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Alkylation:

-

Dissolve this compound phenol (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

-

Add ethyl 6-bromohexanoate (1.2 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the ethyl ester derivative.

-

-

Hydrolysis:

-

Dissolve the purified ethyl ester in a mixture of ethanol and 1 M NaOH solution.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, evaporate the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 3 with 1 M HCl.

-

Extract the resulting precipitate with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the this compound hapten with a carboxylic acid linker.

-

-

Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Immunogen and Coating Antigen

Materials:

-

Synthesized this compound hapten

-

Keyhole Limpet Hemocyanin (KLH) for immunogen

-

Bovine Serum Albumin (BSA) for coating antigen

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Protocol:

-

Activation of Hapten:

-

Dissolve the this compound hapten (10 mg), NHS (3 mg), and DCC (6 mg) in 1 mL of anhydrous DMF.

-

Stir the mixture at room temperature for 4 hours in the dark.

-

Centrifuge to remove the dicyclohexylurea precipitate. The supernatant contains the activated NHS-ester of the hapten.

-

-

Conjugation to Carrier Protein:

-

Dissolve KLH (20 mg) in 10 mL of PBS (pH 7.4).

-

Slowly add the activated hapten solution to the protein solution while gently stirring.

-

Adjust the pH to 8.0-8.5 with 0.1 M sodium bicarbonate solution.

-

Continue stirring at 4°C overnight.

-

Dialyze the conjugate against PBS (4 changes of 1 L) for 48 hours at 4°C to remove unconjugated hapten and other small molecules.

-

Repeat the same procedure using BSA to prepare the coating antigen.

-

-

Characterization: Confirm the successful conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Monoclonal Antibody Production

Materials:

-

This compound-KLH immunogen

-

BALB/c mice

-

Myeloma cells (e.g., Sp2/0)

-

Polyethylene glycol (PEG)

-

Hypoxanthine-aminopterin-thymidine (HAT) medium

-

Hypoxanthine-thymidine (HT) medium

-

Complete and incomplete Freund's adjuvant

-

Pristane

Protocol:

-

Immunization:

-

Emulsify the this compound-KLH immunogen with an equal volume of complete Freund's adjuvant.

-

Immunize 6-8 week old female BALB/c mice subcutaneously with 100 µg of the immunogen per mouse.

-

Administer booster injections with the immunogen emulsified in incomplete Freund's adjuvant at 3-week intervals.

-

Monitor the antibody titer in the serum of immunized mice by indirect ELISA using the this compound-BSA conjugate as the coating antigen.

-

-

Cell Fusion and Hybridoma Screening:

-

Select the mouse with the highest antibody titer and administer a final intravenous booster injection of the immunogen in saline three days before fusion.

-

Isolate spleen cells from the immunized mouse and fuse them with Sp2/0 myeloma cells using PEG.

-

Select for hybridoma cells by culturing in HAT medium.

-

Screen the culture supernatants for the presence of specific antibodies using an indirect ELISA with the this compound-BSA conjugate.

-

-

Cloning and Antibody Production:

-

Clone positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

-

Expand the selected monoclonal hybridoma cells in vitro or in vivo (as ascites in pristane-primed mice) to produce a large quantity of monoclonal antibodies.

-

Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

-

Development of Competitive ELISA

Materials:

-

Purified anti-3-ketocarbofuran monoclonal antibody

-

This compound-BSA coating antigen

-

This compound standard

-

Goat anti-mouse IgG-HRP conjugate

-

96-well microtiter plates

-

Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

-

Washing buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (PBST with 1% BSA)

-

Substrate solution (TMB/H₂O₂)

-

Stop solution (2 M H₂SO₄)

Protocol:

-

Coating:

-

Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).

-

Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with washing buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.

-

-

Competitive Reaction:

-

Wash the plate three times with washing buffer.

-

Add 50 µL of this compound standard or sample solution to each well.

-

Immediately add 50 µL of the diluted anti-3-ketocarbofuran monoclonal antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with washing buffer.

-

Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

-

Signal Development and Measurement:

-

Wash the plate five times with washing buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Presentation

Quantitative data from the assay development should be summarized for clear comparison. Below are example tables based on typical performance of immunoassays for related carbamate pesticides.

Table 1: Performance Characteristics of the Developed Competitive ELISA for this compound (Illustrative Data)

| Parameter | Value |

| IC₅₀ (ng/mL) | 1.5 |

| Limit of Detection (LOD) (ng/mL) | 0.1 |

| Linear Range (ng/mL) | 0.2 - 10 |

| Intra-assay Precision (CV%) | < 10% |

| Inter-assay Precision (CV%) | < 15% |

Table 2: Cross-Reactivity of the Anti-3-Ketocarbofuran Antibody with Related Compounds (Illustrative Data)

| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%)* |

| This compound | 1.5 | 100 |

| Carbofuran | 50 | 3 |

| 3-Hydroxycarbofuran | 25 | 6 |

| Carbaryl | > 1000 | < 0.1 |

| Benfuracarb | > 1000 | < 0.1 |

| Carbosulfan | > 1000 | < 0.1 |

*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100

Visualization of Workflows

Hapten Synthesis and Conjugation Workflow

Caption: Workflow for hapten synthesis and conjugation.

Monoclonal Antibody Production Workflow

Caption: Monoclonal antibody production workflow.

Competitive ELISA Workflow

Caption: Competitive ELISA workflow.

Application Notes and Protocols for the Sample Preparation of 3-Ketocarbofuran in Environmental Matrices

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methods for the extraction and cleanup of 3-ketocarbofuran, a significant metabolite of the insecticide carbofuran, from environmental matrices. The following protocols provide step-by-step instructions for sample preparation of soil and water samples prior to analysis by chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound and related compounds in various environmental and agricultural matrices. These values are essential for assessing method performance and ensuring data quality.

| Analyte(s) | Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| This compound, Carbofuran, 3-Hydroxycarbofuran | Rice Straw | Not specified | HPLC-FLD | Not specified | Not specified | 0.04 mg/kg | [1] |

| Carbofuran, 3-Hydroxycarbofuran | Coconut Water | Solid-Phase Extraction (C18) | HPLC-UV | 81 - 95 | 0.008 - 0.01 µg/mL | Not specified | [2] |

| General Pesticide Mix | Clay Loam Soil | QuEChERS | LC-MS/MS & GC-MS/MS | 70 - 120 (general) | Not specified for this compound | Not specified for this compound | [3] |

| General Pesticide Mix | Agricultural Soils | Modified QuEChERS | GC-MS/MS | 70 - 120 (general) | Not specified for this compound | 50 ng/g (general) | [4] |

Experimental Protocols

QuEChERS Method for Extraction of this compound from Soil

This protocol is adapted from a general method for pesticide residue analysis in soil and should be validated specifically for this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.

Materials:

-

Homogenized soil sample

-

Deionized water

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water and let it hydrate for 30 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile (ACN) to the soil sample in the centrifuge tube.

-

Add the appropriate internal standard.

-

Vortex or shake vigorously for 1 minute.

-

-

Salting Out:

-

Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. A solvent exchange to a more GC-compatible solvent may be necessary for GC analysis.

Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from a validated method for the extraction of the structurally similar compound, 3-hydroxycarbofuran, from water. It is recommended to validate this method for this compound to ensure optimal performance.

Materials:

-

Water sample

-

Methanol (MeOH), HPLC grade

-

Deionized water

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

-

Drying:

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate. Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or mobile phase).

-

-

Analysis: The reconstituted sample is ready for injection into the LC-MS/MS or other suitable analytical system.

Visualizations

The following diagrams illustrate the experimental workflows for the sample preparation of this compound.

Caption: QuEChERS workflow for soil sample preparation.

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

References